Methyl 2-(difluoromethoxy)-4-nitrobenzoate Methyl 2-(difluoromethoxy)-4-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13651271
InChI: InChI=1S/C9H7F2NO5/c1-16-8(13)6-3-2-5(12(14)15)4-7(6)17-9(10)11/h2-4,9H,1H3
SMILES: COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC(F)F
Molecular Formula: C9H7F2NO5
Molecular Weight: 247.15 g/mol

Methyl 2-(difluoromethoxy)-4-nitrobenzoate

CAS No.:

Cat. No.: VC13651271

Molecular Formula: C9H7F2NO5

Molecular Weight: 247.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(difluoromethoxy)-4-nitrobenzoate -

Specification

Molecular Formula C9H7F2NO5
Molecular Weight 247.15 g/mol
IUPAC Name methyl 2-(difluoromethoxy)-4-nitrobenzoate
Standard InChI InChI=1S/C9H7F2NO5/c1-16-8(13)6-3-2-5(12(14)15)4-7(6)17-9(10)11/h2-4,9H,1H3
Standard InChI Key GSOZWPGELSLWEH-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC(F)F
Canonical SMILES COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC(F)F

Introduction

Chemical Identity and Structural Analysis

Methyl 2-(difluoromethoxy)-4-nitrobenzoate (CAS: 1219014-86-4) is an aromatic ester characterized by a benzene ring substituted with three functional groups: a nitro group (-NO₂) at the para position, a difluoromethoxy group (-OCF₂H) at the ortho position, and a methyl ester (-COOCH₃) at the carboxyl position . Its molecular formula is C₉H₇F₂NO₅, with a molecular weight of 247.15 g/mol . The compound’s structure combines electron-withdrawing (nitro) and electron-donating (difluoromethoxy) groups, creating a polarized aromatic system that influences its reactivity in synthetic pathways.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1219014-86-4
Molecular FormulaC₉H₇F₂NO₅
Molecular Weight247.15 g/mol
IUPAC NameMethyl 2-(difluoromethoxy)-4-nitrobenzoate

Physical and Chemical Properties

Table 2: Reported Physical Properties

PropertyDescription
AppearanceColorless to pale yellow solid
Storage Conditions-20°C (to prevent degradation)
StabilityStable under inert conditions

Synthesis and Manufacturing

The synthesis of methyl 2-(difluoromethoxy)-4-nitrobenzoate involves a multi-step sequence starting from 2-bromo-4-nitrobenzoic acid :

  • Esterification: 2-Bromo-4-nitrobenzoic acid is treated with methanol under acidic or basic conditions to form the methyl ester, yielding 2-bromo-4-nitrobenzoate.

  • Nucleophilic Substitution: The bromine atom at the ortho position is replaced by a difluoromethoxy group via reaction with difluoromethanol (CF₂HOH) in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). This step introduces the -OCF₂H moiety, completing the target structure .

The reaction mechanism likely proceeds through an SNAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-withdrawing nitro group, which activates the aromatic ring toward substitution.

Table 3: Synthetic Pathway Overview

StepReactionReagents/Conditions
1EsterificationMethanol, H₂SO₄ or K₂CO₃
2Difluoromethoxy SubstitutionCF₂HOH, Base (e.g., K₂CO₃)

Applications in Organic Synthesis

Methyl 2-(difluoromethoxy)-4-nitrobenzoate serves primarily as a key intermediate in the synthesis of complex molecules, particularly in pharmaceuticals and agrochemicals . The nitro group can be reduced to an amine, enabling further functionalization, while the difluoromethoxy group is retained to modulate bioavailability or metabolic stability in drug candidates. Examples of potential derivatives include:

  • Anticancer agents: Nitroaromatics are often explored for their cytotoxic properties.

  • Herbicides: Difluoromethoxy groups are common in agrochemicals due to their resistance to enzymatic degradation.

HazardPrecautionary Measures
Eye/Skin IrritationUse gloves and goggles
Inhalation RiskWork in a fume hood
StorageStore at -20°C, away from oxidizers

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